

CC-90003: A Comprehensive Kinase Selectivity Profile and Off-Target Evaluation

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.^{[1][2]} It demonstrates potent anti-proliferative activity in tumor models with mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in KRAS and BRAF mutant cancers.^{[3][4]} As a critical node in this pathway, ERK1/2 represents a compelling therapeutic target.^{[3][4]} This technical guide provides a detailed analysis of the kinase selectivity profile of **CC-90003**, including its on-target potency and off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Kinase Selectivity Profile

CC-90003 has been extensively profiled across a large panel of kinases to determine its selectivity. The primary targets of **CC-90003** are ERK1 and ERK2, which it inhibits with high potency.

On-Target Activity

Biochemical assays have demonstrated that **CC-90003** is a potent inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range.^{[1][5]}

Target	IC50 (nM)
ERK1	10-20
ERK2	10-20

Kinome-Wide Selectivity

The selectivity of **CC-90003** has been assessed through various screening platforms, including biochemical assays and cellular kinase profiling.

A 258-kinase biochemical assay revealed that **CC-90003** has good kinase selectivity.^{[1][6]} At a concentration of 1 µmol/L, the following was observed:

- >80% inhibition: 17 kinases
- 50%–80% inhibition: 28 kinases
- <50% inhibition: 213 kinases

In a cellular context, an ActivX kinase screening in the A375 BRAF V600E-mutant melanoma cell line at 1 µmol/L identified five kinases with over 80% inhibition: ERK1, ERK2, MKK4, MKK6, and FAK.^{[1][6]}

Off-Target Effects

While **CC-90003** is highly selective for ERK1/2, some off-target activity has been identified at biologically relevant concentrations.^[3] Further investigation of kinases inhibited by more than 80% in either biochemical or cellular assays pinpointed three significant off-target kinases: KDR, FLT3, and PDGFRα.^{[3][7]}

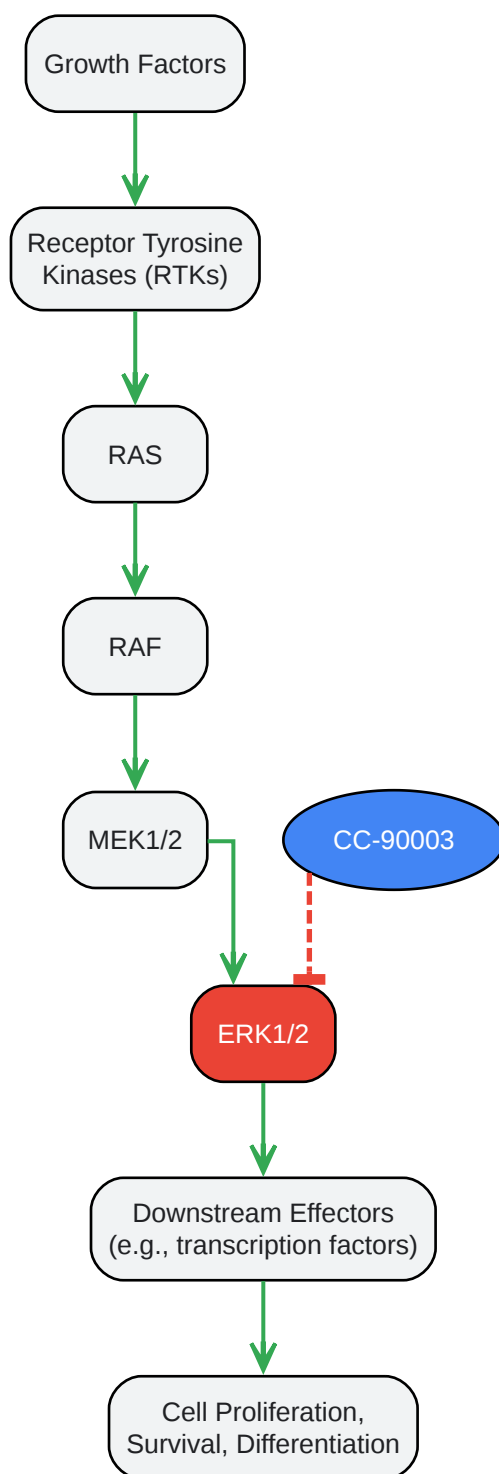
Off-Target Kinase	Biological Role
KDR (VEGFR2)	Key mediator of angiogenesis
FLT3	Receptor tyrosine kinase often mutated in acute myeloid leukemia
PDGFR α	Receptor tyrosine kinase involved in cell growth and differentiation

No significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and receptors at a concentration of 1 $\mu\text{mol/L}$.[\[1\]](#)

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway Inhibition by CC-90003

The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[\[2\]](#) **CC-90003** covalently binds to a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164), thereby irreversibly inhibiting their activity.[\[1\]](#)[\[2\]](#)

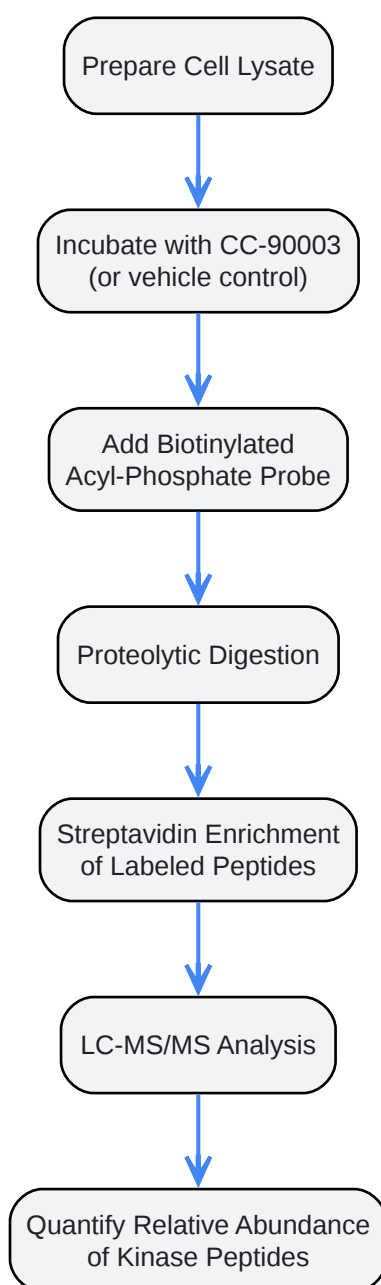


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Caption: Inhibition of the MAPK/ERK signaling pathway by **CC-90003**.

Experimental Workflow: Kinase Selectivity Profiling (KiNativ)

The KiNativ™ platform is an activity-based proteomics approach used to profile kinase inhibitor selectivity in a native cellular environment.

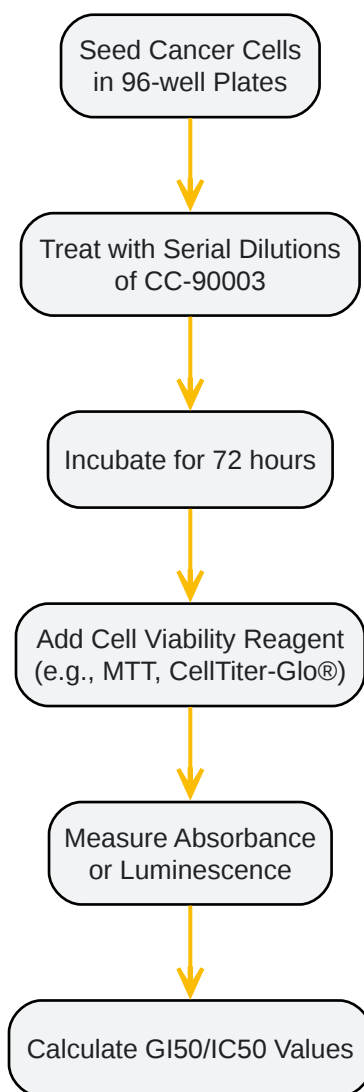


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Caption: Workflow for KiNativ™ kinase selectivity profiling.

Experimental Workflow: Cell Proliferation Assay

Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.



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Caption: General workflow for a 3-day cell proliferation assay.

Experimental Protocols

Mass Spectrometry for Covalent Binding Confirmation

To confirm the covalent binding of **CC-90003** to ERK1 and ERK2, intact protein mass spectrometry was performed.

- Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of **CC-90003** at room temperature for 1 hour to ensure complete binding.
- Sample Preparation: Following incubation, the samples were diluted with 0.2% trifluoroacetic acid (TFA). Desalting was performed using C4 ZipTips.
- MALDI-TOF MS Analysis: The desalted samples were spotted onto a MALDI target plate with sinapic acid as the matrix. Mass analysis was conducted on a MALDI TOF-TOF mass spectrometer equipped with a CovalX HM2 detector to determine the mass shift indicative of covalent modification.^[2]

Kinase Selectivity Profiling (KiNativ™)

This protocol outlines a general approach for assessing kinase inhibitor selectivity using the KiNativ™ platform.

- Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native kinase activity.
- Inhibitor Treatment: The cell lysate is incubated with the test compound (**CC-90003**) at various concentrations to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.
- Probe Labeling: A biotinylated acyl-phosphate probe, which covalently labels the active site of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the kinase active site.
- Proteolysis: The proteome is digested into peptides using an enzyme such as trypsin.
- Enrichment: Biotinylated peptides are enriched from the complex mixture using streptavidin affinity chromatography.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases present.

- **Data Analysis:** The relative abundance of kinase-derived peptides in the inhibitor-treated sample is compared to the vehicle control to determine the extent of inhibition for each kinase.

Cell Proliferation Assay (3-Day)

This method is used to determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50) or viability (IC50).

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** The following day, cells are treated with a serial dilution of **CC-90003**. A vehicle control (DMSO) is also included.
- **Incubation:** The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Measurement:** After the incubation period, a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent like CellTiter-Glo®) is added to each well.
- **Signal Detection:** The absorbance or luminescence is measured using a plate reader.
- **Data Analysis:** The results are normalized to the vehicle control, and dose-response curves are generated to calculate the GI50 or IC50 values.

Conclusion

CC-90003 is a potent and selective irreversible inhibitor of ERK1 and ERK2. While it demonstrates a favorable selectivity profile across the kinome, it does exhibit off-target activity against KDR, FLT3, and PDGFR α at higher concentrations. Understanding this complete kinase inhibition profile is crucial for interpreting preclinical and clinical data and for anticipating potential on- and off-target mediated efficacy and toxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of **CC-90003** and other kinase inhibitors in drug development.

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